molecular formula C9H10BrFO B1456385 4-Bromo-1-fluoro-2-propoxybenzene CAS No. 1062618-87-4

4-Bromo-1-fluoro-2-propoxybenzene

Cat. No.: B1456385
CAS No.: 1062618-87-4
M. Wt: 233.08 g/mol
InChI Key: BXDBVTARUTZTJG-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-propoxybenzene is a synthetic compound that belongs to the family of substituted benzene derivatives.

Properties

IUPAC Name

4-bromo-1-fluoro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDBVTARUTZTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-1-fluoro-2-propoxybenzene typically involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene with propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to reflux, and the product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

4-Bromo-1-fluoro-2-propoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-fluoro-2-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-propoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Bromo-1-fluoro-2-propoxybenzene can be compared with other similar compounds such as:

    1-Bromo-4-fluoro-2-propoxybenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    4-Bromo-2-fluoro-1-propoxybenzene: Another isomer with distinct chemical properties and uses

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and physical properties.

Biological Activity

4-Bromo-1-fluoro-2-propoxybenzene is a synthetic compound belonging to the class of substituted benzene derivatives. Its unique structural properties, characterized by the presence of a bromo, fluoro, and propoxy group, make it a valuable candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular formula of this compound is C9H10BrFC_9H_{10}BrF with a molecular weight of approximately 233.08 g/mol. The compound appears as a colorless to light yellow liquid, with a boiling point around 142 °C. Its structure allows for diverse chemical reactivity, including nucleophilic substitution and oxidation reactions.

This compound interacts with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the biological system being studied. Notably, it has been used as a probe in enzyme-substrate interaction studies due to its ability to modulate enzyme activity.

Biological Activity

The compound exhibits several biological activities that have been investigated in various studies:

  • Enzyme Interaction : It serves as a probe for studying enzyme-substrate interactions, which is crucial for understanding metabolic pathways and drug development.
  • Potential Therapeutic Applications : Research indicates that this compound may have applications in drug design, particularly in developing molecules with specific biological activities .
  • Agrochemical Use : Due to its reactivity and ability to modify biological pathways, it is also considered for use in agrochemicals such as pesticides and herbicides.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Enzyme Activity Modulation : A study demonstrated that this compound could significantly alter the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This modulation can affect how other drugs are metabolized in the body.
  • Neuropharmacological Implications : Another research effort explored its interactions with GABA receptors, indicating potential neuropharmacological applications that could lead to new treatments for neurological disorders.
  • Synthesis of Complex Organic Molecules : In synthetic chemistry, this compound has been utilized as an intermediate in the synthesis of more complex organic molecules, showcasing its versatility in chemical research .

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Biological Activity
This compoundC9H10BrF233.08 g/molEnzyme interaction, potential drug design
1-Bromo-4-fluoro-2-propoxybenzeneC9H10BrF233.08 g/molSimilar enzyme interactions
4-Bromo-2-fluoro-1-propoxybenzeneC9H10BrF233.08 g/molDifferent reactivity patterns

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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